molecular formula C12H14F3NO2S B13044307 Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13044307
M. Wt: 293.31 g/mol
InChI Key: XXYBMLZRRFQFRD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[B]thiophene scaffolds. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[B]thiophenes in high yields (58-96%) within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H14F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h6H,2-5,16H2,1H3

InChI Key

XXYBMLZRRFQFRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)C(F)(F)F)N

Origin of Product

United States

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